Diphenylpyraline

Catalog No.
S526273
CAS No.
147-20-6
M.F
C19H23NO
M. Wt
281.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylpyraline

CAS Number

147-20-6

Product Name

Diphenylpyraline

IUPAC Name

4-benzhydryloxy-1-methylpiperidine

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

InChI

InChI=1S/C19H23NO/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3

InChI Key

OWQUZNMMYNAXSL-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

4-diphenylmethoxy-1-methylpiperidine, diphenylpyraline, diphenylpyraline hydrochloride, diphenylpyraline maleate (2:1), Lergobine

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3

Description

The exact mass of the compound Diphenylpyraline is 281.178 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Histamine Research:

As an antihistamine, DPhP can be a valuable tool in studies investigating the role of histamine in various biological processes. By blocking histamine receptors, DPhP allows researchers to observe the effects of histamine depletion and understand its contribution to functions like immune response, allergic reactions, and neurotransmission [].

Cancer Research:

Some studies have explored the potential anti-cancer properties of DPhP. These studies suggest that DPhP might have the ability to inhibit the growth and proliferation of certain cancer cells []. However, this research is still in its early stages, and more investigation is needed to confirm these findings and understand the underlying mechanisms.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.9

Exact Mass

281.178

LogP

3.7
3.7

Appearance

Solid powder

Melting Point

206

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33361OE3AV

Related CAS

132-18-3 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

For use in the treatment of allergic rhinitis, hay fever, and allergic skin disorders.

Pharmacology

Diphenylpyraline is an antihistamine that prevents, but does not reverse, responses mediated by histamine alone. Diphenylpyraline antagonizes most of the pharmacological effects of histamine, including urticaria and pruritus. Also, diphenylpyraline may exhibit anticholinergic actions (as do most of the antihistamines) and may thus provide a drying effect on the nasal mucosa.

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AA - Aminoalkyl ethers
R06AA07 - Diphenylpyraline

Mechanism of Action

Antihistamines such as diphenylpyraline used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. This reduces the effects of histamine, leading to a temporary reduction of allergy symptoms.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

147-20-6

Wikipedia

Diphenylpyraline

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15

[BIOCHEMICAL STUDIES ON THE MATURATION OF FETAL CONNECTIVE TISSUE UNDER THE INFLUENCE OF DIPHENYLPYRALINE-8-CHLOROTHEOPHYLLINATE AND CAFFEINE]

G PADBERG
PMID: 14238605   DOI:

Abstract




Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties

Gennady B Lapa, Tiffany A Mathews, Jill Harp, Evgeny A Budygin, Sara R Jones
PMID: 15627433   DOI: 10.1016/j.ejphar.2004.11.017

Abstract

Diphenylpyraline hydrochloride (DPP) is used clinically as an antihistamine drug, but its neurobiological effects are not completely understood. Voltammetry and microdialysis were used to investigate potential actions of DPP on the dopamine system. Voltammetric monitoring of dopamine signals in mouse nucleus accumbens slices showed that DPP (10 microM) markedly inhibited dopamine uptake. There was a 20-fold increase in apparent Km for dopamine uptake, while Vmax was unchanged. Microdialysis experiments demonstrated that DPP (5 mg/kg, i.p.) elevated extracellular dopamine levels (approximately 200%) in mouse nucleus accumbens. DPP (5 and 10 mg/kg) also induced locomotor activation. All of the effects of DPP were comparable with those of cocaine. Taken together, these results indicate that DPP acts as a competitive dopamine transporter inhibitor similar to cocaine.


[ON THE PRENATAL TOXICITY OF DIPHENYLPYRALINE 8-CHLOROTHEOPHYLLINATE WITH REFERENCE TO EXPERIENCES WITH THALIDOMIDE AND CAFFEINE]

C KNOCHE, J KOENIG
PMID: 14238604   DOI:

Abstract




Antimycobacterial activity of diphenylpyraline derivatives

Robert Weis, Johanna Faist, Ulrike di Vora, Klaus Schweiger, Barbara Brandner, Andreas J Kungl, Werner Seebacher
PMID: 17714832   DOI: 10.1016/j.ejmech.2007.06.012

Abstract

2-Substituted derivatives of diphenylpyraline and their 1-phenyl and 1-phenethyl analogues have been prepared in several steps from dihydropyridine-2(1H)-thiones. The structures of all new compounds have been confirmed by NMR spectroscopy. Their activity against Mycobacterium tuberculosis H(37)Rv as well as their cytotoxicity against human cells (HEK-293) have been determined via in vitro assays. The antimycobacterial potency was in general increased by substitution in ring position 2. The most promising modifications were a 2-isopropyl derivative and a 1,2-diphenyl analogue.


[Present status of antihistamine therapy. Clinical evaluation of diphenylpyraline]

J FARRERONS-CO
PMID: 13944461   DOI:

Abstract




Clinical evaluation of diphenylpyraline as an antifungal agent

O SOKOLOFF
PMID: 14867915   DOI: 10.1001/archderm.1951.01570120089008

Abstract




Clinical evaluation of "diphenylpyraline" as an antifungal agent in tinea pedis. A preliminary report

A E HELFAND
PMID: 13713076   DOI:

Abstract




Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward

Erik B Oleson, Mark J Ferris, Rodrigo A España, Jill Harp, Sara R Jones
PMID: 22445882   DOI: 10.1016/j.ejphar.2012.03.003

Abstract

Diphenylpyraline hydrochloride (DPP) is an internationally available antihistamine that produces therapeutic antiallergic effects by binding to histamine H₁ receptors. The complete neuropharmacological and behavioral profile of DPP, however, remains uncharacterized. Here we describe studies that suggest DPP may fit the profile of a potential agonist replacement medication for cocaine addiction. Aside from producing the desired histamine reducing effects, many antihistamines can also elicit psychomotor activation and reward, both of which are associated with increased dopamine concentrations in the nucleus accumbens (NAc). The primary aim of this study was to investigate the potential ability of DPP to inhibit the dopamine transporter, thereby leading to elevated dopamine concentrations in the NAc in a manner similar to cocaine and other psychostimulants. The psychomotor activating and rewarding effects of DPP were also investigated. For comparative purposes cocaine, a known dopamine transporter inhibitor, psychostimulant and drug of abuse, was used as a positive control. As predicted, both cocaine (15 mg/kg) and an equimolar dose of DPP (14 mg/kg) significantly inhibited dopamine uptake in the NAc in vivo and produced locomotor activation, although the time-course of pharmacological effects of the two drugs was different. In comparison to cocaine, DPP showed a prolonged effect on dopamine uptake and locomotion. Furthermore, cocaine, but not DPP, produced significant conditioned place preference, a measure of drug reward. The finding that DPP functions as a potent dopamine uptake inhibitor without producing significant rewarding effects suggests that DPP merits further study as a potential candidate as an agonist pharmacotherapy for cocaine addiction.


Explore Compound Types